Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro junction. Key structural elements include:
- 4-Ethoxyphenyl substituent at position 2, contributing electron-donating effects.
- 7-Methoxy group on the benzoxazine moiety, enhancing polarity.
- Ethyl carboxylate at the piperidine nitrogen, influencing solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-(4-ethoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-4-32-19-11-9-18(10-12-19)21-17-22-20-7-6-8-23(31-3)24(20)34-26(29(22)27-21)13-15-28(16-14-26)25(30)33-5-2/h6-12,22H,4-5,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSPXWIAXJNYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to have inhibitory activities against certain bacterial strains, suggesting potential antimicrobial action.
Biological Activity
Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on the available literature, including case studies and research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements of piperidine and pyrazole, which are known for their diverse biological activities. The presence of ethoxy and methoxy groups contributes to its lipophilicity and may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine structures often exhibit significant antimicrobial properties. A study on related piperidine compounds demonstrated effective antibacterial activity against various pathogens, suggesting that similar mechanisms may apply to this compound .
2. Antitumor Activity
The spirocyclic nature of the compound is hypothesized to enhance its interaction with cellular targets involved in tumor growth. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro. For instance, spirocyclic compounds have been evaluated for their cytotoxic effects on various cancer cell lines, highlighting their potential as antitumor agents .
3. Neuroprotective Effects
Given the presence of the piperidine moiety, there is potential for neuroprotective properties. Piperidine derivatives have been explored for their effects on neurodegenerative diseases due to their ability to modulate neurotransmitter systems . this compound may exhibit similar effects through modulation of pathways involved in neuroprotection.
Case Studies
Several studies have investigated related compounds with similar structural features:
- Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in terms of antimicrobial efficacy .
- Cytotoxicity Assays : Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth in some cases .
Data Summary
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to Ethyl 2-(4-ethoxyphenyl)-7-methoxy have demonstrated significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction via caspase activation.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that spiro compounds targeting the cell cycle showed promising results against breast cancer cell lines. The mechanism involved the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Similar compounds have exhibited effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that derivatives showed zone inhibition ranging from 12 mm to 31 mm against Staphylococcus aureus and Escherichia coli at various concentrations. This suggests potential as an antibacterial agent.
Anti-inflammatory Effects
Compounds featuring phenolic hydroxyl groups often exhibit anti-inflammatory properties. Ethyl 2-(4-ethoxyphenyl)-7-methoxy may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that the presence of electron-withdrawing groups enhances biological activity by increasing lipophilicity. This facilitates better membrane permeability and interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., chloro) | Enhances lipophilicity and biological interaction |
| Methoxy group | Increases solubility |
| Spiro structure | Contributes to diverse biological activities |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] core but differ in substituents and peripheral rings:
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
